Cas no 443353-93-3 (N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide)

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide structure
443353-93-3 structure
商品名:N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
CAS番号:443353-93-3
MF:C19H19N3O3S
メガワット:369.43746304512
CID:5839938
PubChem ID:3512571

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide 化学的及び物理的性質

名前と識別子

    • N-(4-ethoxyphenyl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide
    • 3(2H)-Quinazolinepropanamide, N-(4-ethoxyphenyl)-1,4-dihydro-4-oxo-2-thioxo-
    • EU-0061326
    • Oprea1_324833
    • SR-01000557939-1
    • Z182842596
    • N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
    • F0913-3677
    • AKOS024601798
    • N-(4-ethoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
    • SR-01000557939
    • 443353-93-3
    • AB00672895-01
    • N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
    • インチ: 1S/C19H19N3O3S/c1-2-25-14-9-7-13(8-10-14)20-17(23)11-12-22-18(24)15-5-3-4-6-16(15)21-19(22)26/h3-10H,2,11-12H2,1H3,(H,20,23)(H,21,26)
    • InChIKey: VVEKIRJUHUBELQ-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=CC=C2)C(=O)N(CCC(NC2=CC=C(OCC)C=C2)=O)C1=S

計算された属性

  • せいみつぶんしりょう: 369.11471265g/mol
  • どういたいしつりょう: 369.11471265g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 534
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 11.15±0.20(Predicted)

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0913-3677-20mg
N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
443353-93-3 90%+
20mg
$99.0 2023-07-06
Life Chemicals
F0913-3677-50mg
N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
443353-93-3 90%+
50mg
$160.0 2023-07-06
Life Chemicals
F0913-3677-40mg
N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
443353-93-3 90%+
40mg
$140.0 2023-07-06
Life Chemicals
F0913-3677-5mg
N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
443353-93-3 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F0913-3677-30mg
N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
443353-93-3 90%+
30mg
$119.0 2023-07-06
Life Chemicals
F0913-3677-4mg
N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
443353-93-3 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F0913-3677-25mg
N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
443353-93-3 90%+
25mg
$109.0 2023-07-06
Life Chemicals
F0913-3677-75mg
N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
443353-93-3 90%+
75mg
$208.0 2023-07-06
Life Chemicals
F0913-3677-10μmol
N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
443353-93-3 90%+
10μl
$69.0 2023-07-06
Life Chemicals
F0913-3677-3mg
N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
443353-93-3 90%+
3mg
$63.0 2023-07-06

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide 関連文献

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamideに関する追加情報

Introduction to N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide and Its Significance in Modern Chemical Biology

N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide, with the CAS number 443353-93-3, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's unique framework, incorporating both aromatic and heterocyclic moieties, positions it as a promising candidate for further exploration in drug discovery.

The structural composition of N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a testament to the ingenuity of synthetic chemists. The presence of a 4-ethoxyphenyl group suggests potential interactions with biological targets that are influenced by electron-donating effects, while the tetrahydroquinazoline scaffold is known for its role in various pharmacophores. This combination of features makes the compound a versatile tool for investigating molecular mechanisms and designing new drugs.

In recent years, there has been a surge in research focused on quinazoline derivatives due to their diverse biological activities. Quinazolines are well-documented for their roles as intermediates in the synthesis of numerous pharmacologically active compounds. Specifically, tetrahydroquinazoline derivatives have shown promise in treating a range of conditions, including cancer and infectious diseases. The sulfanylidene moiety in N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide adds an additional layer of complexity, potentially influencing its reactivity and biological interactions.

TheCAS number 443353-93-3 serves as a unique identifier for this compound, facilitating its recognition and study within the scientific community. This specificity is crucial for ensuring accurate documentation and communication in research papers, patents, and regulatory submissions. The compound's molecular formula and structural details are essential for chemists to understand its properties and potential applications.

The synthesis of N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves multiple steps that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to achieve high yields and purity levels necessary for further biological evaluation. The development of efficient synthetic routes is a critical step in translating laboratory discoveries into viable therapeutic options.

In the realm of drug discovery, computational methods play a pivotal role in predicting the biological activity of compounds. Molecular modeling techniques can be employed to simulate how N-(4-ethoxyphenyl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide interacts with target proteins or enzymes. These simulations can provide valuable insights into potential binding affinities and mechanisms of action, guiding experimental design and optimization efforts.

The potential applications of N-(4 ethoxy phenyl) - 3 - ( 4 - oxo - 2 - sulfanylidene - 1 , 2 , 3 , 4 - tetra hydro quin azolin - 3 - yl ) pro pan am ide extend beyond traditional pharmaceuticals. Its structural features make it an attractive candidate for developing new materials with specialized properties. For instance, derivatives of this compound could be explored for their use in organic electronics or as components in advanced polymers.

The role of natural products as inspiration for drug discovery cannot be overstated. Many pharmacologically active compounds have been derived from natural sources or inspired by their structures. While N-(4 ethoxy phenyl) - 3 - ( 4 - oxo - 2 - sulfanylidene - 1 , 2 , 3 , 4 - tetra hydro quin azolin - 3 - yl ) pro pan am ide does not directly originate from a natural product; its design reflects an understanding of how structural motifs can be combined to achieve desired biological effects.

The future prospects for N-(4 ethoxy phenyl) - 3 - ( 4 - oxo - 2 - sulfanylidene - 1 , 2 , 3 , 4 - tetra hydro quin azolin - 3 - yl ) pro pan am ide are promising given the ongoing advancements in chemical biology and drug development technologies. As our understanding of molecular interactions deepens, so too does our ability to design compounds with tailored properties. This compound exemplifies how interdisciplinary approaches can lead to innovative solutions in medicine and materials science.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd